METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a brominated benzodioxole moiety, a chlorinated phenyl ring, and a pyrrole carboxylate ester, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the brominated benzodioxole and chlorinated phenyl intermediates, followed by their condensation with a suitable pyrrole derivative. Key reaction conditions include:
Condensation: The condensation reaction between the brominated benzodioxole and the chlorinated phenyl derivative can be facilitated by using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the pyrrole carboxylate with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the chlorinated phenyl ring.
Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the chlorine atom on the phenyl ring.
Properties
Molecular Formula |
C21H15BrClNO5 |
---|---|
Molecular Weight |
476.7g/mol |
IUPAC Name |
methyl (4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(3-chlorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H15BrClNO5/c1-11-19(21(26)27-2)15(20(25)24(11)14-5-3-4-13(23)8-14)6-12-7-17-18(9-16(12)22)29-10-28-17/h3-9H,10H2,1-2H3/b15-6- |
InChI Key |
DKLLCDOIGWYWNH-UUASQNMZSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.